Stylopine

Overview

Description

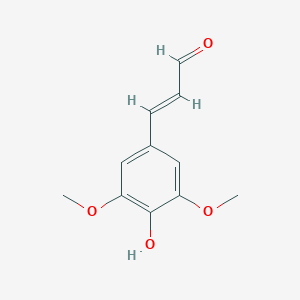

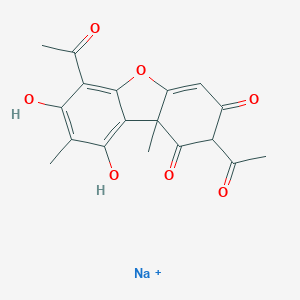

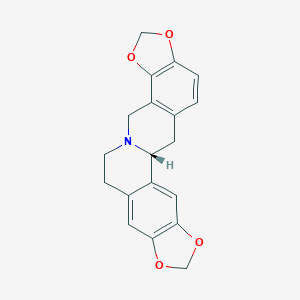

Stylopine, also known as Tetrahydrocoptisine, is an alkaloid isolated from Corydalis impatiens . It has been found to reduce nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-alpha) and interleukin-1beta (IL-1beta), and the IL-6 production and cyclooxygenase-2 (COX-2) activity caused by LPS stimulation .

Synthesis Analysis

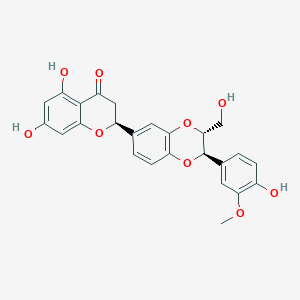

This compound synthesis involves the formation of methylenedioxy bridge structures. CYP719As could catalyze the methylenedioxy bridge-formation on the A or D rings of protoberberine alkaloids . The presence of two methylenedioxy bridges in (S)-stylopine makes chemical synthesis difficult .Molecular Structure Analysis

This compound has a molecular formula of C19H17NO4 . It contains methylenedioxy bridge structures, and CYP719As could catalyze the methylenedioxy bridge-formation on the A or D rings of protoberberine alkaloids .Chemical Reactions Analysis

CYP719As could catalyze the methylenedioxy bridge-formation on the A or D rings of protoberberine alkaloids . This process is significant in the biosynthesis of benzylisoquinoline alkaloids .Physical And Chemical Properties Analysis

This compound has a molecular formula of C19H17NO4 and a molecular weight of 323.34 g/mol . It is recommended to be stored at -20°C for long term (months) and at 4°C for short term (weeks) .Scientific Research Applications

Anti-inflammatory Properties : Stylopine has been found to have anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide, prostaglandin E2, tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6 in RAW 264.7 cells. These effects are attributed to its ability to suppress cyclooxygenase-2 activity and the expressions of inducible nitric oxide synthase and COX-2, suggesting its potential in treating inflammatory conditions (Jang et al., 2004).

Microbial Production : A study on the microbial production of this compound using a Pichia pastoris expression system indicated efficient conversion of reticuline to this compound. This approach suggests a potential for scalable production of this compound, which could be significant for pharmaceutical applications (Hori, Okano, & Sato, 2016).

Biosynthesis Studies : Research on the biosynthesis of this compound has provided insights into the enzymatic processes involved. For instance, two cytochrome P450 cDNAs (CYP719A2 and CYP719A3) were identified as key enzymes in the formation of methylenedioxy bridges, a crucial step in this compound biosynthesis (Ikezawa, Iwasa, & Sato, 2007).

Role in Alkaloid Biosynthesis : this compound is an important intermediate in the biosynthesis of benzophenanthridine alkaloids such as sanguinarine. Studies on its biosynthesis have elucidated the metabolic pathways and precursors involved, enhancing our understanding of alkaloid biosynthesis in plants (Leete & Murrill, 1967).

Potential Anticancer Properties : A study on the antiproliferative activities of Stylophorum lasiocarpum showed significant toxicity against human malignant melanoma cells, with this compound being one of the main substances in the plant extracts. This suggests a potential for this compound in cancer treatment (Šebrlová et al., 2015).

Isoquinoline Alkaloid as AKR1C3 Inhibitors : Research demonstrated that this compound is a potent inhibitor of AKR1C3, an enzyme involved in the development of various cancers. This finding suggests its potential use in cancer treatment and as a model compound for designing related inhibitors (Škarydová et al., 2014).

Safety and Hazards

Future Directions

properties

IUPAC Name |

(1S)-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYJCYXWJGAKQY-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=C(C[C@H]2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001004259 | |

| Record name | 6,7,12b,13-Tetrahydro-2H,4H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquinolino[3,2-a]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84-39-9 | |

| Record name | (-)-Stylopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7,12b,13-Tetrahydro-2H,4H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquinolino[3,2-a]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Stylopine?

A1: this compound has the molecular formula C20H21NO4 and a molecular weight of 339.39 g/mol.

Q2: Are there any unique features in the this compound structure?

A2: Yes, this compound features a tetrahydroprotoberberine skeleton with two methylenedioxy bridges. [, , ] These structural features contribute to its biological activity and are often investigated in structure-activity relationship studies.

Q3: Can this compound be synthesized chemically?

A3: Yes, this compound can be synthesized chemically. One reported method involves a novel photochemical-diradical cyclization of a specifically substituted dihydroisoquinolinium salt. [] Another approach utilizes the protoberberine alkaloid this compound methiodide, which is converted to a tetrahydrodibenz[c,g]azecine derivative, a key intermediate in the synthesis of protopine. []

Q4: Which plants are known to produce this compound?

A4: this compound has been found in various plant species, primarily within the Papaveraceae and Fumariaceae families. Examples include Chelidonium majus, Corydalis cheilanthifolia, Fumaria parviflora, Corydalis crispa, Corydalis govaniana, Stylophorum lasiocarpum, and Corydalis stricta. [, , , , , , , ]

Q5: What is the role of this compound in plant biosynthesis?

A5: this compound acts as a crucial intermediate in the biosynthesis of various alkaloids, including protopine and benzophenanthridine alkaloids. [, , , , , ]

Q6: Which enzymes are involved in the biosynthesis of this compound?

A6: Two key enzymes involved are cheilanthifoline synthase and this compound synthase. Cheilanthifoline synthase converts scoulerine into cheilanthifoline, which is then converted to this compound by this compound synthase. [] These enzymes belong to the cytochrome P450 family, specifically CYP719A2 and CYP719A3. [, ]

Q7: How is the expression of genes related to this compound biosynthesis regulated?

A7: Research suggests coordinated regulation of gene expression for this compound biosynthesis. In Eschscholzia californica, methyl jasmonate treatment induced the expression of CYP719A2 and CYP719A3 genes, along with other genes involved in this compound biosynthesis. []

Q8: What are the known biological activities of this compound?

A8: Studies have shown that this compound exhibits various biological activities, including anti-inflammatory, anti-tumor, acetylcholinesterase inhibitory, and vascular endothelial growth factor receptor 2 (VEGFR2) inhibitory activity. [, , , , ]

Q9: How does this compound exert its anti-inflammatory effect?

A9: Research suggests that this compound suppresses the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages. This occurs through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. []

Q10: Does this compound show potential as an anticancer agent?

A10: In vitro studies suggest that this compound might have potential as an anticancer agent, particularly against osteosarcoma. It has been shown to inhibit the proliferation and migration of human MG-63 osteosarcoma cells, possibly by targeting the VEGFR2 signaling pathway. []

Q11: Are there any other potential therapeutic applications of this compound?

A11: Research suggests that this compound may have potential in treating myasthenia gravis. Network pharmacology and molecular docking studies suggest that this compound may act on the cholinergic synapse, potentially improving symptoms of the disease. []

Q12: What is known about the pharmacokinetics of this compound?

A12: Limited information is available regarding the pharmacokinetics of this compound. Further research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Q13: Are there any known toxicity concerns with this compound?

A13: While some studies suggest potential therapeutic benefits of this compound, detailed toxicological data are limited. Further research is crucial to determine its safety profile, potential adverse effects, and long-term consequences.

Q14: What analytical techniques are used to identify and quantify this compound?

A14: Common methods for identification and quantification of this compound include gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and ultra-performance liquid chromatography (UPLC) often coupled with photodiode-array detection. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[10]-Shogaol](/img/structure/B192378.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate](/img/structure/B192387.png)